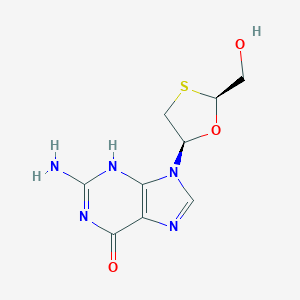
OxathiolanG-(-)-beta
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
OxathiolanG-(-)-beta is a synthetic nucleoside analog. It is structurally related to guanine, one of the four main nucleobases found in the nucleic acids DNA and RNA. This compound is notable for its antiviral properties and is used in the treatment of various viral infections.
Méthodes De Préparation
The synthesis of OxathiolanG-(-)-beta involves several steps. One common method includes the condensation of a suitable guanine derivative with a sugar moiety that contains the oxathiolane ring. The reaction conditions typically involve the use of strong acids or bases to facilitate the formation of the glycosidic bond. Industrial production methods often employ large-scale organic synthesis techniques, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
OxathiolanG-(-)-beta undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve the use of reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the hydroxymethyl group, using reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
OxathiolanG-(-)-beta has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in studies involving DNA and RNA synthesis and repair.
Medicine: It is employed in the development of antiviral drugs, particularly for the treatment of infections caused by herpesviruses and hepatitis B virus.
Industry: The compound is used in the production of pharmaceuticals and as a research tool in various biochemical assays.
Mécanisme D'action
The antiviral activity of OxathiolanG-(-)-beta is primarily due to its incorporation into viral DNA. Once incorporated, it acts as a chain terminator, preventing the elongation of the viral DNA strand. This inhibition of viral DNA synthesis effectively halts the replication of the virus. The molecular targets include viral DNA polymerases, which are essential for the replication of viral genomes.
Comparaison Avec Des Composés Similaires
OxathiolanG-(-)-beta is unique due to its specific stereochemistry and the presence of the oxathiolane ring. Similar compounds include:
Acyclovir: Another antiviral nucleoside analog used to treat herpesvirus infections.
Ganciclovir: Used for the treatment of cytomegalovirus infections.
Lamivudine: An antiviral drug used in the treatment of hepatitis B and HIV infections. Compared to these compounds, this compound offers distinct advantages in terms of its stability and efficacy against certain viral strains.
Propriétés
Numéro CAS |
149819-75-0 |
|---|---|
Formule moléculaire |
C9H11N5O3S |
Poids moléculaire |
269.28 g/mol |
Nom IUPAC |
2-amino-9-[(2S,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-1H-purin-6-one |
InChI |
InChI=1S/C9H11N5O3S/c10-9-12-7-6(8(16)13-9)11-3-14(7)4-2-18-5(1-15)17-4/h3-5,15H,1-2H2,(H3,10,12,13,16)/t4-,5+/m1/s1 |
Clé InChI |
VIUJWDGLDRZXDG-UHNVWZDZSA-N |
SMILES |
C1C(OC(S1)CO)N2C=NC3=C2N=C(NC3=O)N |
SMILES isomérique |
C1[C@@H](O[C@@H](S1)CO)N2C=NC3=C2NC(=NC3=O)N |
SMILES canonique |
C1C(OC(S1)CO)N2C=NC3=C2NC(=NC3=O)N |
Synonymes |
(-)-(2S,5R)-9-[2-(Hydroxymethyl)-1,3-oxathiolan-5-yl]guanine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















